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molecular formula C12H15N B173594 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 167781-50-2

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B173594
M. Wt: 173.25 g/mol
InChI Key: KFPVVOFDTSXFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662832B2

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using phenethylamine and cyclopropanecarbonyl chloride, 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 82%) The product was used in the subsequent step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:10]1([C:13](Cl)=O)[CH2:12][CH2:11]1>>[CH:10]1([CH:13]2[C:8]3[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:2][CH2:1][NH:9]2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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